molecular formula C18H14O5 B5722493 benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate

benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5722493
M. Wt: 310.3 g/mol
InChI Key: RMUSVOLMJFDBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 7-hydroxycoumarin and has been synthesized using different methods.

Scientific Research Applications

Benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, it has been shown to possess insecticidal and antifungal properties. In material science, it has been studied for its potential use in the synthesis of organic materials.

Mechanism of Action

The mechanism of action of benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been suggested that its biological activities are due to its ability to scavenge free radicals, inhibit enzymes involved in inflammation, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate is its low toxicity, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate. One possible direction is the further investigation of its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is the study of its potential use in agriculture as a natural pesticide. In addition, there is a need for further research on the mechanism of action of benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate, as well as its potential interactions with other compounds.

Synthesis Methods

Benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods. One of the most common methods is the reaction of 7-hydroxycoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

properties

IUPAC Name

benzyl 2-(2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c19-17-9-7-14-6-8-15(10-16(14)23-17)21-12-18(20)22-11-13-4-2-1-3-5-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUSVOLMJFDBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate

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